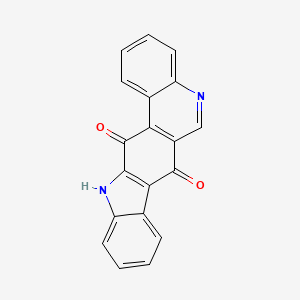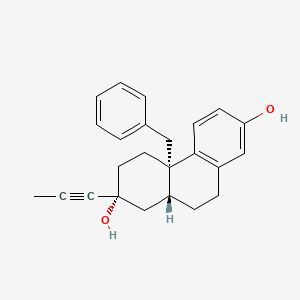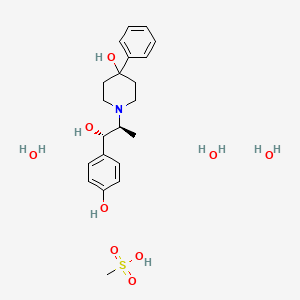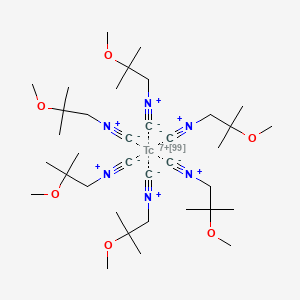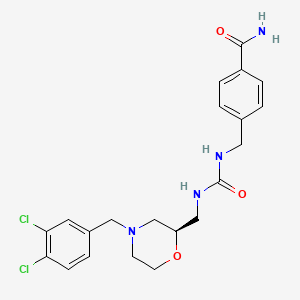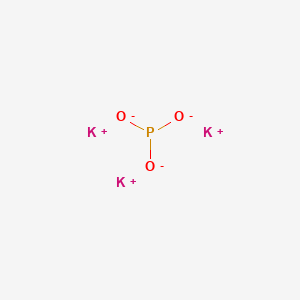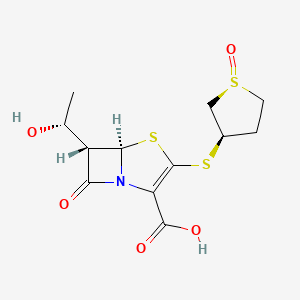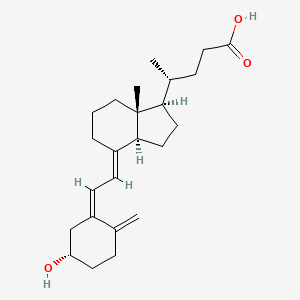
TPA-023B
概要
説明
TPA-023Bは、γ-アミノ酪酸A型(GABAA)受容体に高親和性と選択的な調節作用を示すことで知られる化合物です。アルファ2およびアルファ3サブタイプでは部分アゴニストとして、アルファ1サブタイプではアンタゴニストとして作用します。この化合物は、鎮静作用のない不安解消作用のために、主に科学研究で使用されています .
準備方法
TPA-023Bの合成には、トリアゾロピリダジンコアの形成とそれに続く官能基化を含むいくつかのステップが含まれます。合成経路は通常、トリアゾール環の調製から始まり、その後ピリダジン部分を導入します。反応条件には、強塩基とジメチルスルホキシド(DMSO)やジメチルホルムアミド(DMF)などの溶媒の使用が含まれることがよくあります。
化学反応の分析
TPA-023Bは、以下を含むさまざまな化学反応を起こします。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進できます。
還元: 還元反応には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬がよく使用されます。
置換: 置換反応の一般的な試薬には、ハロゲンやアミンやチオールなどの求核剤が含まれます。これらの反応から生成される主要生成物は、使用される特定の条件と試薬によって異なります
科学的研究の応用
TPA-023Bは、科学研究において幅広い応用範囲を持っています。
化学: GABAA受容体モジュレーターの結合親和性と選択性を研究するために使用されます。
生物学: 研究者は、さまざまな生物学的プロセスにおけるGABAA受容体の役割を調査するためにthis compoundを使用しています。
医学: この化合物は、不安やその他の神経疾患の治療における潜在的な治療効果について研究されています。
産業: 産業用途では広く使用されていませんが、this compoundは、新しい不安解消薬の開発における基準化合物として役立ちます
作用機序
TPA-023Bは、GABAA受容体を選択的に調節することでその効果を発揮します。受容体のベンゾジアゼピン部位に結合し、アルファ2およびアルファ3サブタイプでは部分アゴニストとして、アルファ1サブタイプではアンタゴニストとして作用します。この選択的な調節は、中枢神経系におけるγ-アミノ酪酸(GABA)の抑制効果を高め、鎮静作用なしに不安解消効果をもたらします .
類似化合物との比較
TPA-023Bは、TPA-023やMRK-409などの他のGABAA受容体モジュレーターと比較されることがよくあります。this compoundとは異なり、MRK-409はアルファ1サブタイプに中程度の活性を示し、鎮静作用を引き起こします。一方、TPA-023は、this compoundと同様の選択性プロファイルを共有していますが、薬物動態特性が異なります。This compoundのユニークな特徴は、その高い選択性と鎮静作用のない不安解消作用であり、研究において貴重なツールとなっています .
類似化合物
- TPA-023
- MRK-409
- PF-06372865
特性
IUPAC Name |
3-fluoro-2-[2-fluoro-5-[3-(2-hydroxypropan-2-yl)imidazo[1,2-b][1,2,4]triazin-7-yl]phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N5O/c1-21(2,29)18-11-26-28-17(10-25-20(28)27-18)12-6-7-15(22)14(8-12)19-13(9-24)4-3-5-16(19)23/h3-8,10-11,29H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZLQMGFNUNVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=NC=C(N2N=C1)C3=CC(=C(C=C3)F)C4=C(C=CC=C4F)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047330 | |
| Record name | PharmaGSID_47330 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425377-76-0 | |
| Record name | TPA-023B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425377760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TPA-023B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMY695BP6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
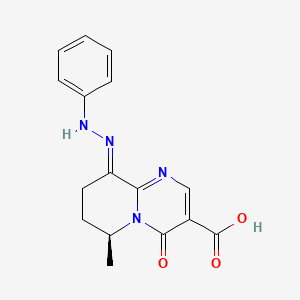

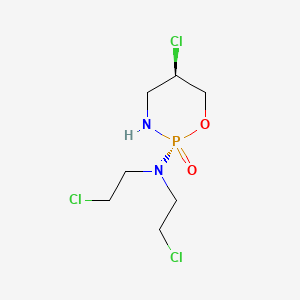
![7-benzyl-1,3-dimethyl-8-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B1243780.png)
